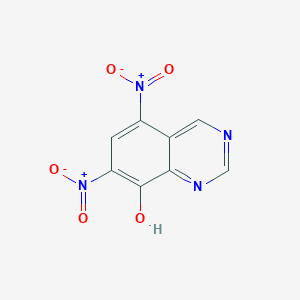![molecular formula C28H19ClO B14549881 Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(3,4-dihydro-2-naphthalenyl)- CAS No. 62224-95-7](/img/structure/B14549881.png)
Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(3,4-dihydro-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(3,4-dihydro-2-naphthalenyl)- is a complex organic compound that belongs to the class of indeno[2,1-b]pyrans These compounds are characterized by their fused ring structures, which include both indene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(3,4-dihydro-2-naphthalenyl)- typically involves a multi-step process that includes the formation of the indene and pyran rings, followed by the introduction of the substituents. One common method involves the use of o-phthalaldehydes and preformed 1-arylethylidenemalononitriles. The reaction pathway includes aldol addition, 5-exo-trig carbocyclization, and 6-exo-dig oxo-cyclization sequences, resulting in the formation of multiple C–C and C–O bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(3,4-dihydro-2-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(3,4-dihydro-2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(3,4-dihydro-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]pyran-2-ones: These compounds share a similar fused ring structure but differ in the position and nature of their substituents.
Cyclopenta[c]pyran derivatives: These compounds have a similar bicyclic structure but feature a cyclopentane ring instead of an indene ring.
Uniqueness
Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(3,4-dihydro-2-naphthalenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62224-95-7 |
|---|---|
Molecular Formula |
C28H19ClO |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-9-(3,4-dihydronaphthalen-2-yl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C28H19ClO/c29-22-13-11-19(12-14-22)26-16-15-25-23-7-3-4-8-24(23)27(28(25)30-26)21-10-9-18-5-1-2-6-20(18)17-21/h1-8,11-17H,9-10H2 |
InChI Key |
WTOFCCIUDICGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)C3=C4C(=CC=C(O4)C5=CC=C(C=C5)Cl)C6=CC=CC=C63 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


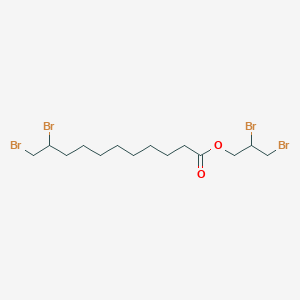
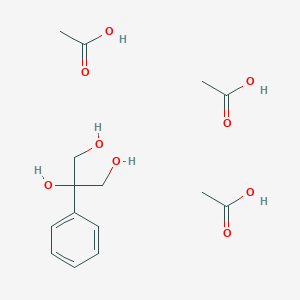
![N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14549805.png)
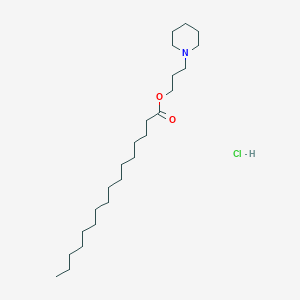
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl-](/img/structure/B14549814.png)
![S-(2-{[1-(2-Oxocyclohexyl)butyl]amino}ethyl) dihydrogen phosphorothioate](/img/structure/B14549824.png)
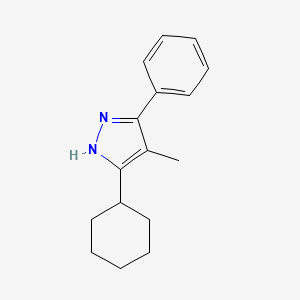
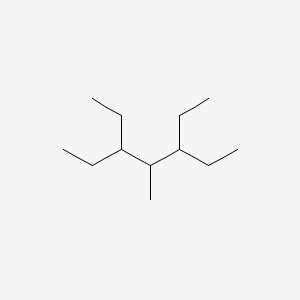
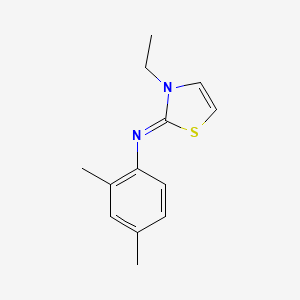
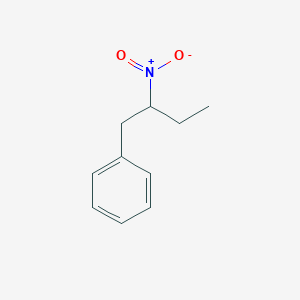
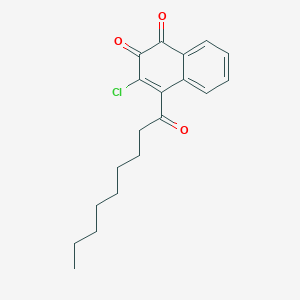
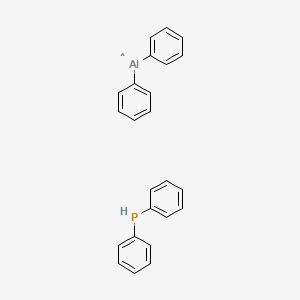
![Ethyl methyl[2-(trifluoromethyl)phenyl]phosphinate](/img/structure/B14549864.png)
